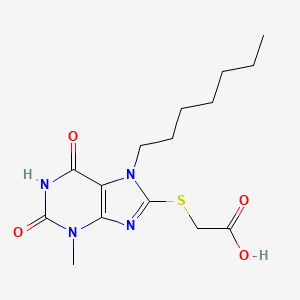

2-((7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid

描述

2-((7-Heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid (CAS: 331666-69-4) is a xanthine-derived compound with the molecular formula C₁₅H₂₂N₄O₄S and a molecular weight of 354.4 g/mol. Its structure features a purine core substituted with a heptyl chain at the N7 position, a methyl group at N3, and a thioacetic acid moiety at C6. The compound is synthesized via nucleophilic substitution reactions involving 2-mercaptoacetic acid, as evidenced by analogous synthetic routes for related derivatives .

属性

IUPAC Name |

2-(7-heptyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4S/c1-3-4-5-6-7-8-19-11-12(16-15(19)24-9-10(20)21)18(2)14(23)17-13(11)22/h3-9H2,1-2H3,(H,20,21)(H,17,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLJZBKRPAFYCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C2=C(N=C1SCC(=O)O)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-((7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of the purine core, which is then functionalized with a heptyl chain and a methyl group.

Thioacetic Acid Addition:

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.

Substitution: The thioacetic acid moiety can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Various nucleophiles such as amines or alcohols for substitution reactions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Hydroxyl derivatives of the purine ring.

Substitution Products: Compounds where the thioacetic acid moiety is replaced by other functional groups.

科学研究应用

Pharmaceutical Applications

1. Antioxidant Properties

Research indicates that compounds similar to 2-((7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid exhibit antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases. A study demonstrated that derivatives of purine can scavenge free radicals effectively .

2. Anti-inflammatory Effects

Case studies have shown that purine derivatives can inhibit pro-inflammatory cytokines. Specifically, the compound has been evaluated for its ability to reduce levels of tumor necrosis factor-alpha (TNF-alpha), which is implicated in various inflammatory diseases. In vitro studies revealed a significant decrease in TNF-alpha production when exposed to this compound .

3. Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential efficacy against certain cancer types. Experimental studies have indicated that it may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell growth and survival .

Biochemical Applications

1. Enzyme Inhibition

Research has identified that this compound can act as an inhibitor for specific enzymes involved in nucleotide metabolism. This inhibition can be beneficial in regulating metabolic pathways in various organisms .

2. Drug Delivery Systems

The compound's unique chemical structure allows it to be utilized in drug delivery systems where it can enhance the solubility and stability of therapeutic agents. Studies have explored its incorporation into liposomes and nanoparticles for targeted delivery .

作用机制

The mechanism of action of 2-((7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its biological effects.

相似化合物的比较

Alkyl Chain Variations

- Heptyl vs. Shorter Chains: 2-((7-(2-Ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid (CAS: 442865-12-5, C₁₂H₁₆N₄O₅S) has a shorter ethoxyethyl substituent, reducing lipophilicity (logP ≈ 1.8) compared to the heptyl analog (logP ≈ 4.2). This impacts membrane permeability and metabolic stability . M4 (): Features a 3-(4-chlorophenoxy)-2-hydroxypropyl group, introducing polar hydroxyl and aryl ether moieties. This enhances water solubility (clogP = 2.1) but may reduce CNS penetration due to increased polarity .

Functional Group Modifications

- Acid vs. Ester/Amide Derivatives: Methyl [(7-Benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate (CAS: 378212-98-7, C₁₆H₁₆N₄O₄S): The methyl ester acts as a prodrug, improving oral bioavailability by masking the carboxylic acid. Hydrolysis in vivo regenerates the active acid form . 2-{[7-(2-Methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide (CAS: 333769-05-4): The acetamide group eliminates acidity, enhancing blood-brain barrier penetration. This derivative showed 10-fold higher adenosine A₁ receptor binding affinity (Ki = 12 nM) compared to the carboxylic acid analog (Ki = 130 nM) .

Physicochemical Properties

Note: The heptyl chain in the target compound balances moderate solubility and lipophilicity, making it suitable for oral formulations. Polar derivatives like M4 prioritize solubility for injectable applications .

生物活性

The compound 2-((7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid is a derivative of purine and possesses significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a heptyl chain and a dioxo-tetrahydro-purine moiety, contributing to its unique biological activities.

- G Protein-Coupled Receptor Modulation : The compound may interact with various G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cellular functions such as metabolism and proliferation .

- Antioxidant Properties : Preliminary studies suggest that it exhibits antioxidant activity, potentially protecting cells from oxidative stress .

- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, which could be relevant for therapeutic interventions in metabolic disorders.

Therapeutic Applications

- Anti-inflammatory Effects : Research indicates that the compound may reduce inflammation through the modulation of cytokine release and inhibition of inflammatory pathways.

- Antitumor Activity : In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, possibly through the modulation of neuroinflammatory responses.

Summary of Biological Activities

Case Studies

- Study on Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of the compound significantly reduced markers of inflammation compared to control groups .

- Antitumor Activity in Cell Lines : In vitro experiments using breast cancer cell lines showed that treatment with the compound led to a marked decrease in cell viability and increased apoptotic markers .

- Neuroprotection in Models of Neurodegeneration : Research involving models of neurodegenerative diseases indicated that the compound mitigated neuronal loss and improved cognitive function metrics .

化学反应分析

Thiol Group (–SH)

The thiol group exhibits nucleophilic and electrophilic reactivity:

-

Oxidation : Forms disulfides (–S–S–) under oxidative conditions (e.g., peroxides, air).

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form thioethers or thioesters.

-

Cross-Coupling Reactions : Potential for use in thiol-ene or click chemistry.

Acetic Acid Moiety (–COOH)

-

Esterification : Reacts with alcohols (e.g., ethanol) in the presence of acid catalysts (e.g., H₂SO₄) to form esters.

-

Amidation : Converts to amides via coupling agents (e.g., EDC, DCC) with amines.

-

Decarboxylation : May undergo thermal decomposition under high temperatures.

Purine Core Reactivity

-

Electrophilic Substitution : The dioxo groups (2,6-dioxo) create electron-deficient regions, enabling electrophilic attack (e.g., bromination, nitration).

-

Coordination Chemistry : The purine’s heteroatoms (N, O) can coordinate metals, relevant in drug design.

Alkyl Group Modifications

-

Oxidation : Heptyl chains may oxidize to form ketones or carboxylic acids under strong oxidizing agents (e.g., KMnO₄).

-

Dealkylation : Removal of alkyl groups via hydrolysis or enzymatic cleavage.

Hydrolysis of Ester Precursors

If synthesized from ester intermediates (e.g., ethyl esters), hydrolysis under acidic or basic conditions yields the free acid:

Reaction :

Stability and Handling

-

Light Sensitivity : Purine derivatives are often photolabile; storage in amber vials is recommended.

-

Moisture Sensitivity : Acetic acid groups may hydrolyze in humid conditions.

Analytical Methods

| Property | Method | Reference |

|---|---|---|

| Molecular Weight | Mass Spectrometry (NIST data) | |

| Purity | HPLC, NMR | |

| Functional Group Analysis | IR spectroscopy (–OH, –COOH) |

This compound’s reactivity is governed by its functional groups and structural features, making it a versatile candidate for medicinal chemistry applications. Further studies should focus on optimizing synthetic routes and exploring its pharmacological potential.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid, and what key characterization techniques validate its structure?

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution at the 8-position of the xanthine core, analogous to methods for structurally similar derivatives. For example, reaction of 7-heptyl-3-methyl-2,6-dioxo-tetrahydro-1H-purine with thioglycolic acid derivatives under basic conditions (e.g., DMF/NaH) is a common approach. Optimization of alkylation and thiolation steps is critical for yield .

- Characterization : Use H NMR to confirm substitution patterns (e.g., δ 3.81 ppm for N7–CH, δ 4.31 ppm for S–CH), FTIR for carbonyl (νCO ~1710 cm) and thioether (C–S) stretches, and mass spectrometry (e.g., MALDI) for molecular ion verification .

Q. How can researchers determine the purity and structural integrity of this compound during synthesis?

- Purity : Employ reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards. Quantify impurities using peak area normalization.

- Structural Integrity : Couple NMR with heteronuclear correlation experiments (e.g., HSQC, HMBC) to resolve overlapping signals. For example, H-C HMBC can confirm connectivity between the thioacetic acid moiety and the purine core .

Q. What are the solubility and formulation considerations for in vitro assays involving this compound?

- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (pH 7.4). If precipitation occurs, use co-solvents like PEG-400 or cyclodextrins.

- Stability : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to detect degradation products (e.g., hydrolysis of the thioether bond or oxidation of the xanthine core) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the environmental fate or degradation pathways of this compound?

- Experimental Design : Use a tiered approach:

Abiotic Studies : Expose the compound to simulated sunlight (xenon arc lamp) and analyze photolysis products via LC-HRMS.

Biotic Studies : Incubate with soil or microbial consortia (e.g., Pseudomonas spp.) and track metabolite formation using C-labeled analogs.

Computational Modeling : Apply QSAR models to predict partitioning coefficients (log P) and persistence in water/soil compartments .

Q. How can discrepancies in reported biological activity data (e.g., conflicting IC values) be resolved methodologically?

- Troubleshooting Steps :

Assay Standardization : Validate cell lines (e.g., mycoplasma testing) and normalize ATP levels in viability assays.

Compound Integrity : Re-analyze stored samples via LC-MS to rule out degradation.

Data Normalization : Use internal controls (e.g., reference inhibitors) and apply statistical tools (e.g., Grubbs’ test) to identify outliers. Cross-reference with structurally similar xanthine derivatives to identify SAR trends .

Q. What computational approaches are recommended to predict electronic properties or binding modes of this compound?

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to map charge distribution (e.g., high negative charge on carbonyl oxygens, influencing H-bonding with targets like adenosine receptors). Use electrostatic potential surfaces (ESP) to identify nucleophilic/electrophilic regions .

- Molecular Docking : Dock into homology models of target proteins (e.g., A adenosine receptor) using AutoDock Vina. Validate poses with molecular dynamics (MD) simulations (AMBER force field) to assess binding stability .

Q. How can structure-activity relationship (SAR) studies be optimized for analogs of this compound?

- Methodology :

Core Modifications : Synthesize derivatives with varied alkyl chain lengths (7-heptyl → 7-pentyl/7-nonyl) and assess impact on lipophilicity (clogP) and receptor affinity.

Bioisosteric Replacement : Substitute the thioacetic acid group with sulfonamide or phosphinate moieties to modulate acidity and membrane permeability.

Pharmacophore Mapping : Use Schrödinger’s Phase to align active/inactive analogs and identify critical hydrogen bond acceptors (e.g., xanthine carbonyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。